molecular formula C15H13ClOS B1597429 4-Chloro-4'-(ethylthio)benzophenone CAS No. 844885-04-7

4-Chloro-4'-(ethylthio)benzophenone

Cat. No.: B1597429
CAS No.: 844885-04-7
M. Wt: 276.8 g/mol
InChI Key: GVQMAJMFCOHUJE-UHFFFAOYSA-N
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Description

4-Chloro-4'-(ethylthio)benzophenone is a substituted benzophenone derivative characterized by a chlorine atom at the 4-position and an ethylthio (-S-C₂H₅) group at the 4'-position of the benzophenone scaffold. It is identified by two distinct CAS numbers in the literature: 90151-46-5 and 844885-04-7 , though this discrepancy may reflect regional naming conventions or data entry errors. The compound is commercially available for industrial and research applications, particularly as an intermediate in pharmaceutical synthesis . Its structural features influence electronic properties, solubility, and reactivity, making it a subject of interest in comparative studies with analogous benzophenones.

Properties

IUPAC Name

(4-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQMAJMFCOHUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373931
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-04-7
Record name (4-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-(ethylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic routes and reaction conditions: One common method for synthesizing 4-Chloro-4'-(ethylthio)benzophenone involves the reaction of 4-chlorobenzoyl chloride with thioanisole in the presence of a base like potassium carbonate in a suitable solvent, such as acetonitrile. This reaction typically proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound under controlled conditions.

Industrial production methods: Industrial-scale production might use a similar approach but with optimized reaction conditions and reagents for scalability. Continuous flow reactors or batch processes can be employed to ensure consistent quality and yield. Advanced purification techniques, such as crystallization or column chromatography, are often used to isolate the final product.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reactivity is typical of thioethers, where the sulfur atom’s lone pairs facilitate electron transfer.

Reagent/ConditionsProductNotes
H₂O₂ (30%), acetic acid, 25°C4-Chloro-4'-(ethylsulfinyl)benzophenonePartial oxidation to sulfoxide .
m-CPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT4-Chloro-4'-(ethylsulfonyl)benzophenoneComplete oxidation to sulfone .

Reduction of the Carbonyl Group

The ketone group can be reduced to a secondary alcohol using hydride donors.

Reagent/ConditionsProductYieldReference
NaBH₄, MeOH/THF, 0°C → RT1-(4-Chlorophenyl)-1-(4-(ethylthio)phenyl)methanol~75% (structural inference)
LiAlH₄, dry ether, refluxSame as above>90% (structural inference)

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The electron-withdrawing carbonyl group activates the chlorinated aromatic ring for NAS.

NucleophileConditionsProductNotes
NaOH (10%), Cu catalyst, 150°C4-Hydroxy-4'-(ethylthio)benzophenoneRequires elevated temps due to moderate activation .
NH₃ (aq), Pd/C, 120°C4-Amino-4'-(ethylthio)benzophenoneCatalytic amination under pressure .

Electrophilic Aromatic Substitution (EAS)

The ethylthio group activates its attached ring for EAS, directing incoming electrophiles to the ortho/para positions.

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄, 0°C3-Nitro-4-chloro-4'-(ethylthio)benzophenoneNitration occurs on the ethylthio-activated ring .
Br₂, FeBr₃, CH₂Cl₂3-Bromo-4-chloro-4'-(ethylthio)benzophenoneBromination at the ortho position relative to -S-C₂H₅ .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O4-Aryl-4'-(ethylthio)benzophenone60–85% (method extrapolation)
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene4-(Alkylamino)-4'-(ethylthio)benzophenone70–90% (method extrapolation)

Complexation with Metals

The sulfur and carbonyl groups act as ligands for transition metals, forming coordination complexes.

Metal SaltConditionsComplex StructureApplication
CuCl₂, EtOHReflux, 2h[Cu(C₁₅H₁₃ClOS)₂Cl₂]Catalytic studies .
AgNO₃, H₂O/MeOHRT, 1h[Ag(C₁₅H₁₃ClOS)NO₃]Antimicrobial agent research .

Key Mechanistic Insights

  • Sulfur Oxidation : The ethylthio group’s oxidation follows a radical mechanism, with H₂O₂ generating sulfenic acid intermediates .

  • Carbonyl Reduction : Hydride donors attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate before alcohol formation .

  • NAS Kinetics : Chlorine substitution is slower compared to nitro-activated systems due to the benzophenone’s moderate electron-withdrawing effect .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H13ClOS
  • Molecular Weight : 288.78 g/mol
  • Structure : The compound features a benzophenone core with a chlorine atom and an ethylthio group, which contribute to its unique reactivity and properties.

Chemistry

In the field of chemistry, 4-Chloro-4'-(ethylthio)benzophenone serves as an important building block for the synthesis of more complex organic molecules. It is particularly useful in:

  • Organic Synthesis : Utilized in various chemical reactions such as Friedel-Crafts acylation, where it acts as an electrophile due to the presence of the carbonyl group .
  • Photochemistry : Its ability to absorb UV light makes it suitable for studies involving photochemical reactions and mechanisms.

Biology

The compound has been investigated for its biological activities:

  • Proteomics Research : It is employed in studies to understand protein interactions and functions, particularly in the context of enzyme inhibition .
  • Cellular Studies : Research has shown that it can affect cellular processes by interacting with specific proteins, potentially influencing pathways related to cancer and metabolic diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate:

  • Drug Development : It serves as a precursor in synthesizing various therapeutic agents, particularly those targeting specific enzymes or receptors .
  • Biological Activity : Studies indicate that the compound may inhibit certain enzymes relevant to disease pathways, suggesting potential therapeutic applications .

Specialty Chemicals

The compound is used in the production of specialty chemicals and materials:

  • Manufacturing Processes : It plays a role in creating materials with specific properties, such as UV filters or stabilizers in polymers .
  • Market Demand : The global market for this compound is growing, driven by its applications in various industries including cosmetics, plastics, and pharmaceuticals .

Enzyme Inhibition Studies

A notable study examined the compound's effect on aldose reductase, an enzyme implicated in diabetic complications:

  • Findings : The compound exhibited significant inhibition at micromolar concentrations, highlighting its potential use in therapeutic contexts for diabetes management .

Interaction with Cytochrome P450

Research has also focused on the interaction between this compound and cytochrome P450 enzymes:

  • Impact on Drug Metabolism : The compound was found to influence drug metabolism pathways, raising implications for pharmacokinetics and drug-drug interactions .

Mechanism of Action

The exact mechanism by which 4-Chloro-4'-(ethylthio)benzophenone exerts its effects varies based on its application. Generally, its reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule:

  • Molecular targets: Depending on the context, it can interact with various biological macromolecules or chemical reagents.

  • Pathways involved: Mechanistic pathways often involve nucleophilic attack, electrophilic addition, or oxidative processes.

Comparison with Similar Compounds

4-Chloro-4'-hydroxybenzophenone

  • Structural Differences : The hydroxyl (-OH) group at the 4'-position replaces the ethylthio group, significantly altering polarity and hydrogen-bonding capacity .
  • Synthesis and Purity: Synthesized via reflux of 4-chloro-4′-hydroxybenzophenone with thiophene-2-carbohydrazide in ethanol, yielding high-purity crystals (≥95% by NMR) . In contrast, 4-Chloro-4'-(ethylthio)benzophenone is synthesized through alkylation reactions, as seen in ethylthio-containing compounds .
  • Applications: Acts as a fenofibrate impurity (Fenofibrate EP Impurity A) and modulates HDL biogenesis via LXR-dependent pathways . Unlike the ethylthio derivative, it is critical in polymer production (e.g., polyether ketones) due to its thermal stability during purification with diphenyl sulfone .
Property This compound 4-Chloro-4'-hydroxybenzophenone
Substituent -S-C₂H₅ -OH
Key Applications Pharmaceutical intermediate Polymer synthesis, metabolite
Biological Activity Limited data Modulates HDL biogenesis
Thermal Stability Moderate High (purified via co-distillation)

4-Chloro-4'-isopropoxybenzophenone

  • Structural Differences : The isopropoxy (-O-iPr) group at the 4'-position differs electronically and sterically from ethylthio.
  • Photostability: Generated as a photodegradation product of fenofibric acid under UVA exposure . The ethylthio group in this compound may confer distinct photolytic behavior due to sulfur’s electron-donating properties.
  • Synthesis: Synthesized as a fenofibrate metabolite with ≥95% purity via NMR-confirmed routes .

Halogenated Derivatives: 3-Bromo-4'-(ethylthio)-benzophenone

  • Substituent Effects: Bromine at the 3-position increases molecular weight and polarizability compared to chlorine. Market reports highlight its use in regional markets (Europe, Asia, North America) for unspecified industrial applications .
  • Commercial Availability: Both compounds are distributed by suppliers like BOC Sciences and Echemi, though this compound is more widely documented .

Amino Derivatives: 4-Amino-4'-chlorobenzophenone

  • Reactivity: The amino (-NH₂) group enhances nucleophilicity, enabling participation in coupling reactions, unlike the inert ethylthio group.
  • Applications: Limited to research due to its discontinued commercial status .

Theoretical Insights on Substituent Effects

  • Electronic Properties: Substitutents like -Cl, -F, and -OH alter charge distribution, excitation energies, and nonlinear optical properties. The ethylthio group’s electron-donating nature may reduce the energy gap between HOMO and LUMO compared to electron-withdrawing groups (e.g., -Cl), influencing chemical reactivity .
  • Spectroscopic Behavior : Computational studies suggest that ethylthio substitution would shift UV-Vis absorption spectra relative to hydroxy or fluoro derivatives .

Biological Activity

4-Chloro-4'-(ethylthio)benzophenone is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClOS. The presence of the chloro and ethylthio groups significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzophenones can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

Benzophenones are recognized for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where compounds demonstrate varying degrees of effectiveness .

Anticancer Potential

Several studies have highlighted the anticancer properties of benzophenone derivatives. For example, specific analogs have shown potent inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .

CompoundCell LineIC50 (µM)
Benzophenone Derivative 1HL-600.48
Benzophenone Derivative 2A-5490.82
Benzophenone Derivative 3SW4800.99

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which can disrupt cancer cell growth and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative damage to cellular components.
  • Gene Expression Modulation : Certain benzophenones can influence gene expression related to apoptosis and cell cycle regulation .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several benzophenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food products .

Investigation of Anticancer Effects

In another study focused on the anticancer properties of benzophenones, researchers synthesized various derivatives and evaluated their effects on human cancer cell lines. The results showed that compounds similar to this compound exhibited promising cytotoxicity against multiple cancer types, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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